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molecular formula C6H6N2S B8591699 1-Methyl-5-cyanothiopyrrole

1-Methyl-5-cyanothiopyrrole

Cat. No. B8591699
M. Wt: 138.19 g/mol
InChI Key: HMSZUZLVNATKEI-UHFFFAOYSA-N
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Patent
US04511724

Procedure details

Under nitrogen atmosphere, to a mixture of 25 g of KSCN in 60 ml of dry methanol at -78° C. was added 20 g of Br2 dissolved in 45 ml of methanol. The resulting yellow solution was stirred for 5-10 minutes and 10.1 g of 1-methylpyrrole added in one portion. The mixture was allowed to warm to room temperature and stirred for an additional hour. The mixture was poured into 600 ml of ice-water and extracted twice with 200 ml of methylene chloride. The methylene chloride layer was washed, dried and then concentrated to yield 16.1 g of light yellow oil that turns reddish upon standing.
Name
KSCN
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([S-:3])#[N:2].[K+].BrBr.[CH3:7][N:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1>CO>[CH3:7][N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[S:3][C:1]#[N:2] |f:0.1|

Inputs

Step One
Name
KSCN
Quantity
25 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
10.1 g
Type
reactant
Smiles
CN1C=CC=C1
Step Four
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred for 5-10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional hour
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 ml of methylene chloride
WASH
Type
WASH
Details
The methylene chloride layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
CN1C(=CC=C1)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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